3-Cyclopropyl-2-fluorobut-2-enoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Cyclopropyl-2-fluorobut-2-enoic acid is a useful research compound. Its molecular formula is C7H9FO2 and its molecular weight is 144.14 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

3-Cyclopropyl-2-fluorobut-2-enoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

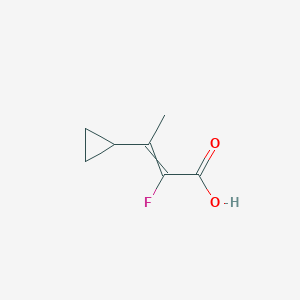

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features a cyclopropyl group and a fluorine atom attached to a butenoic acid backbone, which may influence its reactivity and biological properties.

The biological activity of this compound primarily involves its interaction with various molecular targets. Research indicates that it may act as an inhibitor of certain enzymes and receptors involved in disease pathways, particularly those related to inflammation and cancer.

Enzyme Inhibition

Studies have shown that compounds with similar structures can inhibit phosphoinositide 3-kinase (PI3K) pathways, which are critical in cancer cell proliferation and survival . The inhibition of these pathways suggests potential applications in oncology.

Therapeutic Applications

This compound may have therapeutic potential in treating various conditions:

- Cancer : Due to its ability to inhibit PI3K pathways, it shows promise as an anti-cancer agent.

- Inflammatory Disorders : Its structural properties suggest it could modulate inflammatory responses, making it a candidate for treating conditions like rheumatoid arthritis and inflammatory bowel disease .

Case Studies and Research Findings

- Anti-Cancer Activity : In vitro studies have demonstrated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines, including MCF-7 and HeLa cells. The mechanism involves the induction of apoptosis through mitochondrial pathways .

- Inflammation Modulation : A study investigating the effects of similar compounds on inflammatory markers showed that these compounds could reduce levels of TNF-alpha and IL-6 in cell cultures, indicating their potential use in treating chronic inflammatory conditions .

Data Table: Biological Activities

Aplicaciones Científicas De Investigación

Antitumor Properties

Research has indicated that compounds similar to 3-cyclopropyl-2-fluorobut-2-enoic acid exhibit antitumor activity. The structural features of the compound may contribute to its ability to inhibit cancer cell proliferation. Studies have shown that derivatives of fluorinated enenoic acids can selectively target cancer cells while sparing normal cells, making them promising candidates for anticancer drug development .

Enzyme Inhibition

this compound has been investigated as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it may serve as a competitive inhibitor of certain dehydrogenases or transferases, which are crucial in various biosynthetic processes. This inhibition can lead to altered metabolic states in cells, potentially providing therapeutic benefits in conditions like diabetes or obesity .

Synthetic Utility

Building Block in Organic Synthesis

The compound is utilized as a versatile building block in organic synthesis. Its unique cyclopropyl and fluorinated moieties allow for the introduction of functional groups through various chemical reactions, such as nucleophilic substitutions and cross-coupling reactions. This makes it valuable in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .

Synthesis of Fluorinated Compounds

Fluorinated compounds are often sought after for their enhanced biological activity and stability. This compound serves as a precursor for synthesizing other fluorinated derivatives that can exhibit improved pharmacokinetic properties. The incorporation of fluorine into organic molecules can significantly affect their lipophilicity and metabolic stability, which are critical factors in drug design .

Case Study 1: Anticancer Activity

In a study published in a peer-reviewed journal, researchers synthesized a series of fluorinated enenoic acids, including this compound, and evaluated their cytotoxic effects on various cancer cell lines. The results demonstrated that these compounds inhibited cell growth effectively at micromolar concentrations, suggesting their potential as lead compounds for further development into anticancer agents .

Case Study 2: Metabolic Pathway Modulation

Another study explored the effects of this compound on metabolic enzymes involved in lipid metabolism. The compound was shown to inhibit key enzymes responsible for fatty acid synthesis, leading to reduced lipid accumulation in hepatocytes. This finding highlights its potential application in treating metabolic disorders such as non-alcoholic fatty liver disease (NAFLD) .

Summary Table of Applications

Propiedades

Número CAS |

1564046-42-9 |

|---|---|

Fórmula molecular |

C7H9FO2 |

Peso molecular |

144.14 g/mol |

Nombre IUPAC |

(Z)-3-cyclopropyl-2-fluorobut-2-enoic acid |

InChI |

InChI=1S/C7H9FO2/c1-4(5-2-3-5)6(8)7(9)10/h5H,2-3H2,1H3,(H,9,10)/b6-4- |

Clave InChI |

SBOPRPMFVIOUAH-XQRVVYSFSA-N |

SMILES |

CC(=C(C(=O)O)F)C1CC1 |

SMILES isomérico |

C/C(=C(\C(=O)O)/F)/C1CC1 |

SMILES canónico |

CC(=C(C(=O)O)F)C1CC1 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.